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Ethylenediamine dihydrochloride

Cat. No.: B146915
CAS No.: 333-18-6
M. Wt: 133.02 g/mol
InChI Key: OHHBFEVZJLBKEH-UHFFFAOYSA-N
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Description

Historical Context of Ethylenediamine (B42938) and its Dihydrochloride (B599025) Salt in Chemical Sciences

The journey of ethylenediamine and its dihydrochloride salt is intrinsically linked to the development of coordination chemistry and the synthesis of polyamines. Ethylenediamine itself, with its two primary amine groups, was recognized early on for its potent ability to form stable chelate complexes with various metal ions. sciencemadness.org This property laid the groundwork for significant advancements in understanding coordination compounds. The dihydrochloride salt provided a more stable and less volatile form of the amine, facilitating its use in a wider range of applications. chemicalbook.comchemotechnique.se Historically, it has been utilized as a stabilizer in various formulations, including steroid creams and rubber latex, and as an inhibitor in antifreeze solutions. chemicalbook.comchemotechnique.se

Significance and Scope of Ethylenediamine Dihydrochloride in Contemporary Research

In modern chemical research, this compound continues to be a crucial compound. patsnap.com Its primary role is as a versatile intermediate in the synthesis of a wide array of chemical compounds, including pharmaceuticals, agrochemicals, and polymers. patsnap.compatsnap.comwikipedia.org The bifunctional nature of the ethylenediamine backbone allows for the construction of complex molecular architectures. patsnap.com Researchers utilize it as a starting material for creating chelating agents, such as EDTA (ethylenediaminetetraacetic acid), which has widespread applications in various industries. wikipedia.orgwikipedia.org Furthermore, it serves as a buffering agent in chemical and biological systems, helping to maintain a stable pH. patsnap.com Its ability to interact with metal ions is also leveraged in the study of enzyme kinetics and metabolic pathways. patsnap.com

Structural Isomerism and Derivatives of this compound

The foundational structure of ethylenediamine allows for a vast landscape of derivatives through substitution at the nitrogen atoms. These modifications lead to compounds with tailored properties and applications.

Chiral derivatives of ethylenediamine are of paramount importance in asymmetric synthesis, a field focused on creating stereochemically pure compounds.

(S,S)-Ethylenediamine-N,N'-disuccinic acid (EDDS): This derivative is a powerful and biodegradable chelating agent. chemodex.com The (S,S) isomer, in particular, can be synthesized from L-aspartic acid and 1,2-dihaloethane. google.com It is used in cosmetic formulations as an antioxidant and to control water hardness. chemodex.com The synthesis involves reacting L-aspartic acid with a 1,2-dihaloethane in an aqueous medium, followed by preferential precipitation of the [S,S] isomer. google.com

1,2-Diphenylethylenediamine (DPEN): This compound exists as three stereoisomers: a meso form and two enantiomers, (R,R) and (S,S). wikipedia.org The chiral enantiomers are highly valued as ligands in catalysts for asymmetric hydrogenation reactions. wikipedia.orgsigmaaldrich.com For instance, the N-tosylated derivative of DPEN is a precursor for catalysts used in asymmetric transfer hydrogenation. wikipedia.org The synthesis of 1,2-diphenylethylenediamine can be achieved through the reductive amination of benzil. wikipedia.org The racemic mixture can then be resolved using tartaric acid to separate the enantiomers. wikipedia.orgorgsyn.org

The substitution of one or both nitrogen atoms in ethylenediamine with various functional groups leads to a wide range of derivatives with diverse applications. merckmillipore.com These N-substituted variants are explored for their potential in various fields, from materials science to medicinal chemistry.

Research has shown that N,N'-disubstituted ethylenediamine derivatives can exhibit biological activities. For example, some have been synthesized and tested for their antileishmanial activity. researchgate.net The synthesis of these derivatives often involves the reaction of ethylenediamine with appropriate alkyl or aryl halides. The specific substituents can significantly influence the properties and reactivity of the resulting molecule. For instance, N,N-diisopropylethylenediamine can be synthesized from N,N-diisopropylaminoethyl chloride hydrochloride through an ammonolysis reaction. google.com Other studies have focused on the synthesis of novel N,N-disubstituted pyrazolopyrimidine acetamide (B32628) derivatives as potential ligands for the translocator protein (TSPO), which is a target for neuroprotective treatments. mdpi.com The synthesis of such complex derivatives often involves multi-step reaction sequences. nih.gov

Nomenclature and Chemical Synonyms in Academic Literature

This compound is known by several names in scientific literature, which can sometimes lead to confusion. A clear understanding of its nomenclature is essential for accurate communication and information retrieval. nih.govchemicalbook.comfda.gov

The systematic IUPAC name for this compound is ethane-1,2-diamine;dihydrochloride. nih.gov It is also commonly referred to as ethylenediammonium dichloride. nih.gov

Below is a table of common synonyms found in academic and chemical literature:

Synonym Source
1,2-Diaminoethane dihydrochloride nih.govscbt.com
Ethylenediammonium chloride nih.gov
Chlor-ethamine chemicalbook.comchemotechnique.se
1,2-Ethanediamine, dihydrochloride nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H10Cl2N2 B146915 Ethylenediamine dihydrochloride CAS No. 333-18-6

Properties

IUPAC Name

ethane-1,2-diamine;dihydrochloride
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InChI

InChI=1S/C2H8N2.2ClH/c3-1-2-4;;/h1-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHBFEVZJLBKEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

107-15-3 (Parent)
Record name Ethylenediamine dihydrochloride
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DSSTOX Substance ID

DTXSID5043920
Record name Ethylenediamine dihydrochloride
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Molecular Weight

133.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, White crystalline solid; Hygroscopic; [Sigma-Aldrich MSDS]
Record name 1,2-Ethanediamine, hydrochloride (1:2)
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Record name Ethylenediamine dihydrochloride
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CAS No.

333-18-6
Record name Ethylenediamine dihydrochloride
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Record name 1,2-Ethanediamine, hydrochloride (1:2)
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Record name Ethylenediamine dihydrochloride
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Record name Ethylenediammonium dichloride
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Record name ETHYLENEDIAMINE DIHYDROCHLORIDE
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Advanced Synthetic Methodologies and Mechanistic Studies of Ethylenediamine Dihydrochloride

Optimized Laboratory Synthesis Protocols

Reaction of Ethylenediamine (B42938) with Hydrochloric Acid

The most direct laboratory synthesis of ethylenediamine dihydrochloride (B599025) involves the acid-base reaction between ethylenediamine and hydrochloric acid. Ethylenediamine, a bidentate ligand with two primary amine groups, reacts with two equivalents of hydrochloric acid to form the stable dihydrochloride salt, C₂H₁₀N₂Cl₂. patsnap.com

The general procedure involves dissolving ethylenediamine in a suitable solvent, followed by the careful addition of concentrated hydrochloric acid. The reaction is exothermic, and cooling is often necessary to control the temperature. The resulting ethylenediamine dihydrochloride precipitates from the solution as a white crystalline powder. chemicalbook.com

For purification, the crude salt can be recrystallized. A common method involves dissolving the compound in water or a mixture of water and ethanol (B145695), followed by cooling to induce crystallization. The purified crystals are then washed with ethanol and dried under a vacuum to remove any residual solvent. chemicalbook.com The purity of the final product is essential for its subsequent applications, such as in the preparation of reagents or as a precursor in organic synthesis. chemicalbook.com

Reagent/SolventRole in Synthesis
EthylenediamineStarting material, base
Hydrochloric AcidReactant, acid
Water/EthanolSolvent for recrystallization
EthanolWashing solvent for crystals

Synthesis of N-(1-Naphthyl)this compound

N-(1-Naphthyl)this compound is an important analytical reagent, notably used in the Griess test for the colorimetric quantification of nitrite (B80452) and nitrate. wikipedia.orgturnerdesigns.com Its synthesis is a multi-step process that begins with the formation of the free base, N-(1-naphthyl)ethylenediamine, which is then converted to its dihydrochloride salt.

One common laboratory method involves the reaction of 1-naphthylamine (B1663977) with 2-chloroethanamine. wikipedia.org An alternative patented method describes an alkylation reaction between bromonaphthalene and ethylenediamine, using basic cupric carbonate as a catalyst. google.com This catalytic approach is reported to be more cost-effective and efficient than older methods using copper powder and copper oxide, shortening reaction times and increasing yields. google.com

Following the synthesis of the N-(1-naphthyl)ethylenediamine base, the product is purified, often using organic solvents like benzene (B151609) or ethanol. google.com The final step is the conversion to the dihydrochloride salt. This is achieved by dissolving the purified base in a hydrochloric acid solution, typically with a concentration of 4-8 M. google.com The N-(1-Naphthyl)this compound precipitates upon cooling and can be further purified by recrystallization from ethanol to obtain a high-purity product. google.com

Starting Material 1Starting Material 2Catalyst (optional)Product (Base)Final Step
1-Naphthylamine2-Chloroethanamine-N-(1-Naphthyl)ethylenediamineDissolution in HCl
BromonaphthaleneEthylenediamineBasic cupric carbonateN-(1-Naphthyl)ethylenediamineDissolution in HCl

Synthesis of Conformationally Restricted Ethylenediamine Scaffolds

Conformationally restricted diamines are valuable scaffolds in medicinal chemistry and drug discovery, as they arrange functional groups in a defined spatial manner, which can lead to a decrease in the entropy of binding to a biological target. lifechemicals.com The ethylenediamine backbone is a key pharmacophore that can be incorporated into more rigid structures to create these constrained scaffolds. nih.gov

The synthesis of these complex molecules involves incorporating the ethylenediamine moiety into cyclic systems such as cyclohexanediamine, pyrrolidine, piperidine, or tetrahydroisoquinoline. nih.gov A general synthetic strategy involves the acylation and subsequent alane reduction of appropriate diamine precursors. nih.gov For instance, research into sigma receptor ligands has led to the synthesis of conformationally restricted derivatives of 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediamine. nih.gov These studies have shown that factors like nitrogen lone pair orientations and steric effects, rather than a specific (gauche) relationship between the nitrogen atoms, play a significant role in binding affinity. nih.gov

These synthetic approaches allow for the creation of diverse libraries of compounds with fixed spatial arrangements of the diamine nitrogens, facilitating the exploration of structure-activity relationships (SAR) for various biological targets. nih.gov

Industrial Production Routes and Innovations

Industrial-scale production of ethylenediamine and its salts often requires innovative methods for separation and purification to improve efficiency and reduce environmental impact. Electrodialysis has emerged as a key technology in this area.

Electro-dialysis for Ethylenediamine Hydrochloride Isolation

Electrodialysis (ED) is a membrane-based separation process that uses an electric potential difference to transport salt ions from one solution to another through ion-exchange membranes. wikipedia.org This technique can be applied to isolate ethylenediamine from industrial solutions containing its hydrochloride salt.

Research has demonstrated the feasibility of using a five-compartment electrodialysis cell for this purpose. researchgate.net In one study, an industrial solution containing approximately 18% chloride and 12% amine was subjected to electrodialysis. The process utilizes alternating anion-exchange and cation-exchange membranes to separate the ions. wikipedia.org It was found that pretreating the ion-exchange membranes by immersing them in a salt waste stream for 18 hours significantly improved efficiency. researchgate.net This process successfully removed 98% of salts from the initial solution, demonstrating the effectiveness of electrodialysis for purifying industrial amine streams. researchgate.net

Conversion of Polyammonium Salts to Corresponding Amines and Acids via Electrodialysis

Bipolar membrane electrodialysis (BMED) is an advanced electromembrane process used to convert salt solutions into their corresponding acids and bases. nih.gov This technology is particularly valuable for the sustainable production of amines from their salts, such as converting ethylenediammonium sulfate (B86663) into ethylenediamine and sulfuric acid. mdpi.com

The BMED process utilizes bipolar membranes, which are capable of splitting water into H⁺ and OH⁻ ions under an electric field, in combination with conventional monopolar ion-exchange membranes. nih.gov In the context of amine salt conversion, the polyammonium cations (like ethylenediammonium) are directed to a compartment where they combine with hydroxide (B78521) ions to form the free amine, while the anions (like sulfate) move to another compartment to form the corresponding acid. mdpi.com Studies have shown that the choice of anion-exchange membrane significantly impacts the process efficiency, with some membranes allowing for the production of higher concentrations of the final amine and acid products. mdpi.com This technology facilitates a circular economy by enabling the recovery and reuse of valuable chemicals from salt streams. youtube.com

TechnologyApplicationKey ComponentsOutcome
Electrodialysis (ED)Isolation of EthylenediamineAnion and Cation Exchange Membranes, ElectrodesSeparation of amine from its hydrochloride salt solution researchgate.net
Bipolar Membrane Electrodialysis (BMED)Conversion of Amine SaltsBipolar Membranes, Monopolar Membranes, ElectrodesProduction of free amine and corresponding acid from a salt solution mdpi.com

Mechanistic Pathways of Formation and Salt Dissociation

This compound is the salt formed from the reaction of the weak base ethylenediamine with two equivalents of hydrochloric acid. patsnap.com Its behavior in chemical systems is largely dictated by its dissociation in solution and the inherent reactivity of its functional groups.

As the salt of a dibasic base, this compound completely dissociates in aqueous solution to yield the ethylenediammonium ion ([NH₃CH₂CH₂NH₃]²⁺ or enH₂²⁺) and two chloride ions (Cl⁻). patsnap.com The ethylenediammonium ion then undergoes a stepwise acid-base equilibrium by releasing its protons to water in two distinct stages. chegg.com This behavior makes it act as a buffering agent, capable of maintaining a relatively stable pH in a solution. patsnap.com

The two dissociation steps for the protonated ethylenediamine cation are as follows:

First Dissociation: [NH₃CH₂CH₂NH₃]²⁺ (aq) + H₂O (l) ⇌ [NH₃CH₂CH₂NH₂]⁺ (aq) + H₃O⁺ (aq)

Second Dissociation: [NH₃CH₂CH₂NH₂]⁺ (aq) + H₂O (l) ⇌ NH₂CH₂CH₂NH₂ (aq) + H₃O⁺ (aq)

These equilibria demonstrate that protonated ethylenediamine can act as a polyprotic acid. fiveable.me The extent of these reactions is quantified by their acid dissociation constants (Ka) or, conversely, by the base dissociation constants (Kb) for the protonation of ethylenediamine. chegg.comsavemyexams.com These constants are crucial for understanding and predicting the pH of solutions containing this compound. The values are often reported as pKa (-log Ka) or log K, and they can vary with experimental conditions such as temperature and the ionic strength of the solution. uni.eduresearchgate.net

Stepwise Protonation Constants for Ethylenediamine in Aqueous Solutions
Equilibrium Steplog KTemperature (°C)Ionic Strength (M)Reference
en + H⁺ ⇌ enH⁺ (log K₁)10.03200.1 uni.edu
enH⁺ + H⁺ ⇌ enH₂²⁺ (log K₂)7.22200.1 uni.edu
en + H⁺ ⇌ enH⁺ (log K₁)10.22250.2 uni.edu
enH⁺ + H⁺ ⇌ enH₂²⁺ (log K₂)7.36250.2 uni.edu
en + H⁺ ⇌ enH⁺ (log K₁)10.18250.5 (KNO₃) researchgate.net
enH⁺ + H⁺ ⇌ enH₂²⁺ (log K₂)7.47250.5 (KNO₃) uni.edu
en + H⁺ ⇌ enH⁺ (log K₁)10.05301.0 (KCl) researchgate.net
enH⁺ + H⁺ ⇌ enH₂²⁺ (log K₂)7.31301.0 (KCl) researchgate.net

The table presents the protonation constants (log K), which are related to the pKa values of the conjugate acids.

The chemical behavior of this compound is fundamentally determined by its functional groups: the two primary amine groups (in the deprotonated form) or the corresponding ammonium (B1175870) groups (in the protonated salt form). patsnap.compressbooks.pub These groups are responsible for the compound's acid-base properties and its utility as a versatile chemical intermediate. patsnap.comwikipedia.org

The key aspects of reactivity conferred by the functional groups include:

Acid-Base Activity: The nitrogen atoms in the amine groups each possess a lone pair of electrons, making ethylenediamine a base that can accept protons. chegg.comfiveable.me In the dihydrochloride salt, these amines are protonated, forming ammonium groups that can donate protons, thereby acting as acids. patsnap.com This dual acidic and basic character is central to its role in pH control and in many chemical reactions. libretexts.org

Nucleophilicity and Synthesis: The amine groups are nucleophilic, meaning they can donate their electron pairs to form new covalent bonds with electrophilic centers. This property makes ethylenediamine and its dihydrochloride salt (after deprotonation) a valuable building block in organic synthesis for creating more complex molecules, including polymers and heterocycles like imidazolidines. wikipedia.orgresearchgate.net

Chelation and Coordination Chemistry: Ethylenediamine is a classic bidentate ligand, meaning its two nitrogen atoms can simultaneously donate their electron pairs to a single metal ion to form a stable chelate ring. patsnap.compatsnap.com This ability to form stable complexes is a cornerstone of coordination chemistry. patsnap.comfiveable.me Even when used as the dihydrochloride salt, the ethylenediamine can be deprotonated in situ to act as a chelating agent, which is useful for stabilizing metal ions, in catalysis, and in the formulation of certain diagnostic agents. patsnap.compatsnap.com The presence of the two amine groups within the same molecule significantly enhances its binding affinity to metal ions compared to monodentate amine ligands.

Role of Functional Groups in this compound Reactivity
Functional Group (in solution)Chemical PropertyDescription of Role
Ammonium (-NH₃⁺)AcidityActs as a proton donor in aqueous solutions, influencing the pH. patsnap.com
Amine (-NH₂)Basicity / NucleophilicityActs as a proton acceptor and a nucleophile, enabling reactions with acids and electrophiles. chegg.comwikipedia.org
Two Amine GroupsChelationFunction as a bidentate ligand, binding to metal ions to form stable five-membered chelate rings. patsnap.comfiveable.me
Bifunctional (two amine groups)Synthetic VersatilityServes as a versatile building block for synthesizing polymers, heterocycles, and other nitrogen-containing compounds. patsnap.comwikipedia.org

Advanced Spectroscopic Characterization and Computational Chemistry of Ethylenediamine Dihydrochloride

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Raman and Fourier Transform Infrared (FTIR) techniques, offers a profound insight into the molecular structure and bonding within ethylenediamine (B42938) dihydrochloride (B599025). The analysis is often supported by computational modeling and isotopic substitution studies.

Raman Spectroscopy and Full Vibrational Assignment

The Raman spectrum of ethylenediamine dihydrochloride provides key information about its molecular vibrations. A full vibrational analysis of the ethylenediammonium ion (H₃N⁺CH₂CH₂N⁺H₃) indicates a structure with C₂h symmetry. For a molecule with this point group, the fundamental vibrations are distributed among the symmetry species as follows: 11A₉ + 8Aᵤ + 7B₉ + 10Bᵤ. According to the selection rules for this symmetry, only the A₉ and B₉ modes are Raman-active.

However, experimental spectra often reveal more bands than predicted by these selection rules. This phenomenon is attributed to the strong hydrogen bonding present in the crystalline solid, which causes a departure from the exact site symmetry of the ion. This deviation from ideal symmetry allows for the appearance of formally forbidden Raman-active modes. A detailed assignment of these vibrational modes is crucial for a complete understanding of the molecular dynamics.

Table 1: Representative Raman Bands for Ethylenediamine Derivatives

Wavenumber Range (cm⁻¹)IntensityAssignment
2800–3000StrongC-H Stretching
1550–1700StrongAmide/Amine Bending
1405–1455WeakCH₂ Bending
1000-1250ModerateC-N Stretching
800-950WeakC-C Stretching
250–400StrongC-C Aliphatic Chain

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy complements Raman spectroscopy by probing infrared-active vibrational modes. For the ethylenediammonium ion with C₂h symmetry, the Aᵤ and Bᵤ modes are infrared-active. The FTIR spectrum of this compound is characterized by several key absorption bands that correspond to specific molecular vibrations.

Studies of ethylenediamine and its derivatives have identified characteristic absorption regions. The N-H stretching vibrations typically appear in the range of 3100-3400 cm⁻¹. The asymmetric and symmetric stretching vibrations of the CH₂ groups are found around 2975 cm⁻¹ and 2850 cm⁻¹, respectively. The N-H bending vibrations are observed in the 1500-1600 cm⁻¹ region, while C-N stretching vibrations are typically detected between 1030 cm⁻¹ and 1080 cm⁻¹.

Table 2: General FTIR Peak Assignments for Ethylenediamine and Related Compounds

Wavenumber (cm⁻¹)Vibrational Mode
~3200N-H Asymmetric Stretching
~2975CH₂ Asymmetric Stretching
~2850CH₂ Symmetric Stretching
~1636N-H Bending
~1432C-H Aliphatic Bending
~1079C-N Stretching

Analysis of N-Deuterated Samples

To confirm the assignment of vibrational modes involving the amine groups, studies on N-deuterated samples are performed. chemicalbook.com In these experiments, the hydrogen atoms of the -NH₃⁺ groups are replaced with deuterium (B1214612) atoms (-ND₃⁺). This isotopic substitution significantly increases the mass of these groups without altering the electronic structure of the molecule.

According to the simple harmonic oscillator approximation, the vibrational frequency is inversely proportional to the square root of the reduced mass. Therefore, the substitution of hydrogen with deuterium leads to a predictable shift of the N-H vibrational bands to lower frequencies (longer wavelengths). For instance, N-H stretching vibrations observed in the 3000-3400 cm⁻¹ range are shifted to approximately 2325-2500 cm⁻¹ upon deuteration. chemicalbook.com Similarly, N-H bending modes are also shifted to lower wavenumbers. By comparing the spectra of the deuterated and non-deuterated this compound, the vibrations associated with the amino groups can be unambiguously identified, which is essential for a complete and accurate vibrational assignment. chemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound in solution. Both ¹H and ¹³C NMR provide distinct information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characteristically simple, reflecting the high degree of symmetry in the ethylenediammonium cation. When dissolved in a solvent such as deuterium oxide (D₂O), a single sharp signal is typically observed.

The two methylene (B1212753) groups (-CH₂-) are chemically and magnetically equivalent, and therefore, the four protons on these two carbons have the same chemical shift. Furthermore, the protons of the ammonium (B1175870) groups (-NH₃⁺) are acidic and readily exchange with the deuterium atoms of the D₂O solvent. This exchange is usually rapid on the NMR timescale, causing the signal from these protons to merge with the solvent peak, effectively rendering them invisible in the spectrum. The resulting spectrum shows a single peak for the methylene protons.

Table 3: ¹H NMR Data for this compound

SolventChemical Shift (ppm)MultiplicityAssignment
D₂O~3.32Singlet-CH₂-CH₂-

¹³C NMR Spectroscopy

Consistent with the molecular symmetry observed in the ¹H NMR spectrum, the ¹³C NMR spectrum of this compound also displays a single resonance. The two carbon atoms of the ethylene (B1197577) backbone are in identical chemical environments.

When the spectrum is recorded in D₂O, a single peak is observed, representing both carbon atoms of the ethylenediammonium cation. The precise chemical shift provides information about the electronic environment of the carbon atoms, which are influenced by the adjacent, electron-withdrawing ammonium groups.

Table 4: ¹³C NMR Data for this compound

SolventChemical Shift (ppm)Assignment
D₂O~39.5-CH₂-CH₂-

Mass Spectrometry (MS) and Elemental Microanalysisaccustandard.comnist.gov

Mass spectrometry of this compound provides insights into its molecular weight and fragmentation pattern. The molecular formula for this compound is C₂H₁₀Cl₂N₂, which corresponds to a molecular weight of approximately 133.02 g/mol . nist.gov In mass spectrometry, the compound would typically show fragments corresponding to the ethylenediamine cation and other smaller charged species.

Elemental microanalysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, the theoretical elemental percentages are a crucial quality control parameter. These theoretical values are derived from the compound's molecular formula (C₂H₁₀Cl₂N₂) and the atomic weights of its constituent elements.

Table 1: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol ) Percentage (%)
Carbon C 12.01 2 24.02 18.06
Hydrogen H 1.008 10 10.08 7.58
Chlorine Cl 35.45 2 70.90 53.30
Nitrogen N 14.01 2 28.02 21.06

| Total | | | | 133.02 | 100.00 |

Advanced X-ray Crystallography of this compound and its Complexes

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org It provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the compound's structure and properties.

The crystal structure of this compound has been determined using two-dimensional Patterson and Fourier syntheses. koreascience.krkoreascience.kr These studies reveal the dimensions of the unit cell, which is the basic repeating unit of the crystal lattice, and the space group, which describes the symmetry of the crystal.

Table 2: Crystallographic Data for this compound

Parameter Value Reference
Crystal System Monoclinic koreascience.krkoreascience.kr
Space Group P2₁/c koreascience.krkoreascience.kr
a 4.44 ± 0.02 Å koreascience.krkoreascience.kr
b 6.88 ± 0.02 Å koreascience.krkoreascience.kr
c 9.97 ± 0.02 Å koreascience.krkoreascience.kr

Crystallographic studies have precisely determined the bond lengths and angles within the ethylenediammonium ion. koreascience.krkoreascience.kr The carbon and nitrogen atoms of the ethylenediamine moiety are coplanar, and the molecule adopts a trans conformation with a center of symmetry. koreascience.krkoreascience.kr

Table 3: Selected Bond Distances and Angles in this compound

Bond/Angle Value Reference
C-C distance 1.54 Å koreascience.krkoreascience.kr
C-N distance 1.48 Å koreascience.krkoreascience.kr

In the solid state, the ethylenediammonium ions and chloride ions are linked by a network of hydrogen bonds. koreascience.krkoreascience.kr The ammonium groups (NH₃⁺) act as hydrogen bond donors, while the chloride ions (Cl⁻) act as acceptors. This extensive hydrogen bonding network is crucial in stabilizing the crystal structure. The N-H···Cl hydrogen bond distances have been measured to be 3.14 Å, 3.16 Å, and 3.22 Å, forming a three-dimensional network. koreascience.krkoreascience.kr

Crystal Structure of Substituted this compound Derivatives

The introduction of substituents onto the this compound backbone significantly influences its crystal packing and molecular conformation. X-ray diffraction studies on various derivatives have provided detailed insights into these structural modifications.

The crystal structure of the parent compound, this compound, has been determined using two-dimensional Patterson and Fourier syntheses. koreascience.kr It crystallizes in the monoclinic space group P2_1/c. koreascience.kr The ethylenediamine molecule adopts a trans conformation with a center of symmetry. koreascience.kr The crystal structure is stabilized by a three-dimensional network of N-H···Cl hydrogen bonds. koreascience.kr

Table 1: Crystallographic Data for this compound koreascience.kr

ParameterValue
FormulaC2H10Cl2N2
Space GroupP2_1/c
a (Å)4.44 ± 0.02
b (Å)6.88 ± 0.02
c (Å)9.97 ± 0.02
β (°)92 ± 1
C-C distance (Å)1.54
C-N distance (Å)1.48
C-C-N bond angle (°)109.07
N-H···Cl H-bond distances (Å)3.14, 3.16, 3.22

Crystal Structure Characterization of Coordination Compounds

Ethylenediamine and its derivatives are versatile ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. libretexts.org The characterization of these coordination compounds by X-ray crystallography provides invaluable information about the coordination geometry, bond lengths, and intermolecular interactions.

The crystal structures of coordination compounds are often stabilized by extensive hydrogen bonding networks involving the amine hydrogens of the ethylenediamine ligand and counter-ions or solvent molecules present in the crystal lattice. scispace.com For example, in the structure of (ethylenediamine)(cis-α-ethylenediamine-N,N'-diacetato)cobalt(III) perchlorate, the structure is stabilized by a network of hydrogen bonds involving the N-H groups. scispace.com

The nature of the metal ion and the presence of other ligands in the coordination sphere also play a crucial role in determining the final crystal structure. For instance, in heterometallic systems like [Cu(diamine)2Zn(NCS)4]·Solv., the choice of substituted ethylenediamine ligand influences the chain topology and the magnetic properties of the compound. mdpi.com

Quantum Computational Studies and Theoretical Modeling

Ab initio molecular orbital calculations are a powerful tool for investigating the conformational preferences of molecules like this compound. These calculations, which are based on first principles of quantum mechanics without empirical parameters, can provide accurate predictions of molecular geometries, energies, and other properties.

Conformational analysis of molecules containing flexible single bonds, such as the C-C bond in ethylenediamine, is crucial for understanding their chemical behavior. For allylamine, a related molecule with a flexible chain, ab initio calculations using the STO-3G basis set have been employed to investigate its conformational characteristics. researchgate.net Such studies typically involve calculating the potential energy surface as a function of key dihedral angles to identify stable conformers and the energy barriers between them.

For ethylenediamine itself, the trans and gauche conformations are of primary interest. The crystal structure of this compound reveals a trans conformation of the ethylenediamine moiety. koreascience.kr Ab initio calculations can elucidate the relative stabilities of these conformers in the gas phase and in solution, providing insights into the factors that govern its conformational preferences.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the electronic structure and properties of molecules. tind.io DFT methods, such as those employing the B3LYP functional, are widely used to optimize molecular geometries, predict vibrational frequencies, and calculate electronic properties. researchgate.netnih.gov

For this compound, DFT calculations can provide a detailed picture of its molecular structure, including bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray diffraction. koreascience.krnih.gov Furthermore, DFT can be used to investigate the electronic transitions of the molecule, which are responsible for its absorption of ultraviolet and visible light. researchgate.net Time-dependent DFT (TD-DFT) is a common approach for calculating excitation energies and oscillator strengths, which can be correlated with experimental electronic spectra.

DFT calculations are also instrumental in understanding the properties of coordination compounds containing ethylenediamine. For example, DFT can be used to probe the nature of the metal-ligand bonding and to rationalize the observed geometric and electronic structures of these complexes. scispace.com

Table 2: Representative Applications of DFT in Molecular Systems

ApplicationDescriptionReference
Geometry OptimizationDetermination of the lowest energy molecular structure. researchgate.net
Electronic SpectraCalculation of electronic transition energies and intensities. researchgate.net
Structural and Electronic PropertiesAnalysis of how substituents affect molecular structure and charge distribution. researchgate.net
Validation of Experimental StructuresComparison of calculated structures with X-ray crystallography data. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous framework for analyzing the electron density of a molecule to partition it into atomic basins and to characterize the nature of chemical bonds and other interactions. wikipedia.orgamercrystalassn.org QTAIM analysis is based on the topology of the electron density, ρ(r), and its Laplacian, ∇²ρ(r).

A key feature of QTAIM is the identification of bond critical points (BCPs) between atoms, which are indicative of a chemical interaction. The properties of the electron density at these BCPs, such as the value of ρ(r) and the sign of ∇²ρ(r), can be used to classify interactions as either shared-shell (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions). sciencearchives.orgwiley-vch.de

In the context of this compound, QTAIM can be used to analyze the N-H···Cl hydrogen bonds that are crucial for its crystal structure. koreascience.kr By locating the BCPs corresponding to these hydrogen bonds and analyzing the electron density at these points, one can quantify their strength and nature. QTAIM is also a valuable tool for studying non-covalent interactions in larger systems, such as coordination compounds and biological macromolecules, providing insights into their structure and stability. sciencearchives.org

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and bonding in molecules. q-chem.comaiu.edu The NBO method transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a set of localized, chemically intuitive orbitals, such as lone pairs and two-center bonds, that correspond to the Lewis structure representation of a molecule. q-chem.com

A key aspect of NBO analysis is the second-order perturbation theory analysis of the Fock matrix, which provides a quantitative measure of the donor-acceptor interactions between filled (donor) and empty (acceptor) NBOs. The stabilization energy, E(2), associated with these interactions is a direct measure of their strength. aimspress.com

For this compound, NBO analysis can provide insights into the electronic structure and bonding. For example, it can be used to quantify the natural charges on each atom, providing a more robust picture of the charge distribution than other methods like Mulliken population analysis. q-chem.com Furthermore, NBO analysis can be used to study the delocalization of electron density from the nitrogen lone pairs and the nature of the N-H and C-H bonds. In coordination complexes of ethylenediamine, NBO analysis is particularly useful for characterizing the donor-acceptor interactions between the nitrogen lone pairs of the ligand and the vacant orbitals of the metal center, providing a quantitative measure of the metal-ligand bond strength. aimspress.com

Molecular Electrostatic Potential (MEP) Profiling

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.orgrsc.org It provides a map of the electrostatic potential on the electron density surface, which is crucial for understanding and predicting the reactive behavior of a molecule, including its electrophilic and nucleophilic sites. rsc.orgnih.gov The MEP is calculated by considering the interaction energy of a positive point charge with the nuclei and electrons of a molecule at every point in space. The resulting potential is then color-coded onto the molecular surface to provide a clear visual representation of the charge distribution.

In an MEP map, regions of negative electrostatic potential, typically colored in shades of red and orange, indicate an excess of electron density and are characteristic of nucleophilic reactivity. nih.gov Conversely, areas with positive electrostatic potential, usually depicted in blue, signify a deficiency of electrons and are susceptible to nucleophilic attack. nih.gov Green and yellow regions represent intermediate or near-zero potential.

For this compound, the MEP profile is significantly influenced by the protonation of the two amino groups, forming the ethylenediammonium dication ([H₃N-CH₂-CH₂-NH₃]²⁺), and the presence of two chloride counter-ions (Cl⁻). The MEP map of the ethylenediammonium dication would show distinct regions of high positive potential localized around the -NH₃⁺ groups. This is due to the concentration of positive charge on the nitrogen atoms and the attached hydrogen atoms. These blue-colored regions are the primary sites for electrophilic interactions, readily participating in hydrogen bonding with electron-rich species. nih.gov

The carbon backbone of the ethylenediamine moiety, along with its hydrogen atoms, would exhibit a more neutral potential, likely appearing in shades of green. The chloride ions, being anionic, would be represented as distinct regions of high negative electrostatic potential, colored red. These ions are the nucleophilic centers of the compound in its crystalline or dissociated state.

The MEP analysis, therefore, provides a clear illustration of the charge distribution that governs the intermolecular interactions of this compound, such as its solubility in polar solvents and its behavior in chemical reactions. The strong positive potential on the ammonium groups and the negative potential on the chloride ions highlight the ionic nature of the compound and its capacity for strong electrostatic interactions.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Regions for this compound

Molecular RegionPredicted MEP Value Range (Arbitrary Units)Color RepresentationInterpretation
Ammonium Groups (-NH₃⁺)High PositiveBlueElectrophilic centers, hydrogen bond donors
Carbon-Hydrogen Backbone (-CH₂-CH₂-)Near-NeutralGreen/YellowRelatively non-polar region
Chloride Ions (Cl⁻)High NegativeRedNucleophilic centers, hydrogen bond acceptors

Coordination Chemistry and Complexation Research with Ethylenediamine Dihydrochloride

Ethylenediamine (B42938) Dihydrochloride (B599025) as a Ligand Precursor

In solution, particularly in the presence of a base or upon pH adjustment, ethylenediamine dihydrochloride readily releases the neutral ethylenediamine molecule, C₂H₄(NH₂)₂. patsnap.com This free ethylenediamine is then available to coordinate with metal ions. patsnap.com Ethylenediamine is a classic and widely studied ligand due to its specific structural and bonding characteristics. wikipedia.orgrsc.org

Ethylenediamine is a prime example of a bidentate ligand, a term meaning "two-toothed". fiveable.melibretexts.org This capability stems from the presence of two nitrogen atoms, each possessing a lone pair of electrons that can be donated to a central metal ion to form two separate coordinate covalent bonds. wikipedia.orgfiveable.me This dual bonding nature allows ethylenediamine to bind more tightly to a metal center compared to monodentate ligands (which only form one bond), such as ammonia (B1221849). libretexts.orgvedantu.com The two amine groups (-NH₂) are connected by a flexible ethylene (B1197577) bridge (-CH₂-CH₂-), which allows the ligand to adopt a conformation suitable for coordinating to a single metal ion at two adjacent positions, typically in an octahedral or square planar geometry. fiveable.mefiveable.me

When a bidentate ligand like ethylenediamine binds to a metal ion, it forms a ring structure containing the metal atom. libretexts.org This type of complex is known as a chelate, and the ligand is referred to as a chelating agent. libretexts.orgthinkdochemicals.com The formation of these chelate rings results in a significant increase in the thermodynamic stability of the complex compared to analogous complexes formed with monodentate ligands. This phenomenon is known as the "chelate effect". fiveable.melibretexts.org

The chelate effect is primarily driven by an increase in entropy. libretexts.orglibretexts.org For instance, in an aqueous solution, the replacement of six monodentate water ligands around a metal ion by three bidentate ethylenediamine ligands results in a net increase in the number of molecules in the system (from 4 particles to 7), leading to a positive entropy change that makes the reaction more favorable. libretexts.orglibretexts.org The complex of Nickel(II) with three ethylenediamine ligands, [Ni(en)₃]²⁺, is nearly 10 billion times more stable than the corresponding complex with six ammonia ligands, [Ni(NH₃)₆]²⁺, showcasing the profound impact of the chelate effect. libretexts.org The five-membered chelate rings formed by ethylenediamine are particularly stable due to having minimal ring strain. libretexts.org

Synthesis and Characterization of Metal Complexes

The use of ethylenediamine and its derivatives, sourced from precursors like this compound, allows for the synthesis of a wide variety of metal complexes with unique geometries and properties.

Researchers have synthesized and characterized several Palladium (II) complexes using N-(1-Naphthyl)this compound as the primary ligand precursor. jusst.org In these syntheses, the N-(1-Naphthyl)ethylenediamine ligand behaves as a bidentate ligand, coordinating to the Pd(II) ion. jusst.org Mixed-ligand complexes have been created by introducing secondary ligands like oxalic acid, malonic acid, and sodium pyrophosphate. jusst.org The resulting complexes, such as [Pd(C₁₂H₁₄N₂)(ox)], were found to have a square planar geometry. jusst.org Characterization of these compounds involved multiple analytical techniques, confirming their structure and composition. jusst.org The N-(1-Naphthyl)this compound has also been noted for its utility in the spectral analysis for the estimation of palladium ions. jusst.org

Table 1: Synthesized Palladium (II) Mixed-Ligand Complexes

Complex Formula Primary Ligand Precursor Secondary Ligand
[Pd(C₁₂H₁₄N₂)Cl₂] N-(1-Naphthyl)this compound Chloride
[Pd(C₁₂H₁₄N₂)(ox)] N-(1-Naphthyl)this compound Oxalic Acid
[Pd(C₁₂H₁₄N₂)(ma)] N-(1-Naphthyl)this compound Malonic Acid
[Pd(C₁₂H₁₄N₂)(pyph)] N-(1-Naphthyl)this compound Sodium Pyrophosphate

Data sourced from a study on Palladium (II) complexes. jusst.org

The coordination chemistry of copper with ethylenediamine is particularly rich, yielding novel structural arrangements. A unique copper(II) compound, (ethylenediamine-N)-bis(ethylenediamine-N,N′)-copper(II) bis(nitrate), has been reported that features both bidentate (chelating) and monodentate ethylenediamine ligands within the same complex. rsc.orgrsc.orgosti.gov In this structure, the copper(II) ion is penta-coordinated by three ethylenediamine ligands: two act as typical bidentate chelating agents, while the third binds through only one of its nitrogen atoms. rsc.orgrsc.org This was the first crystallographic confirmation of a monodentate ethylenediamine ligand attached to a Cu(II) center in the solid state. rsc.orgrsc.org The coordination geometry is described as a square-pyramidal base with significant trigonal distortion. rsc.orgosti.gov

Table 2: Crystallographic Data for Cu(en-N)(en-N,N′)₂₂

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.83
b (Å) 9.77
c (Å) 11.91
β (°) 94.8

Data recorded at 100 K. rsc.orgrsc.org

The thermochemical properties of solid-state coordination compounds formed from ethylenediammonium cations (the protonated form of ethylenediamine, C₂H₁₀N₂²⁺) and metal tetrachloride anions have been investigated. researchgate.net The compounds tetrachlorocuprate(II) ethylenediammonium, (C₂H₁₀N₂)CuCl₄, and tetrachlorocadmate(II) ethylenediammonium, (C₂H₁₀N₂)CdCl₄, were synthesized and their standard molar enthalpies of formation were determined using isoperibol solution-reaction calorimetry and designed thermochemical cycles based on Hess's law. researchgate.net These studies provide fundamental thermodynamic data on the stability of these solid-state materials. researchgate.net

Table 3: Thermochemical Data for (C₂H₁₀N₂)MCl₄ Complexes

Compound Enthalpy of Reaction (ΔrHm°) Standard Molar Enthalpy of Formation (ΔfHm°)
(C₂H₁₀N₂)CuCl₄(s) (5.89 ± 0.22) kJ·mol⁻¹ -(784.51 ± 1.35) kJ·mol⁻¹
(C₂H₁₀N₂)CdCl₄(s) -(2.88 ± 0.26) kJ·mol⁻¹ -(960.99 ± 1.36) kJ·mol⁻¹

The enthalpy of reaction refers to the reaction of this compound with the corresponding hydrated metal chloride. researchgate.net

Applications in Catalysis

This compound serves as a crucial precursor for the ethylenediamine (en) ligand, which plays a significant role in the field of catalysis. The chelating nature of the ethylenediamine ligand is paramount to its function, allowing it to form stable complexes with metal centers that act as catalysts in various chemical reactions. patsnap.compatsnap.com While not typically used as a catalyst in its dihydrochloride form, the compound is a ready source of the bidentate 'en' ligand, which is fundamental to constructing catalytically active coordination compounds. fiveable.mewikipedia.org

The primary role of the ethylenediamine ligand in catalysis is to occupy coordination sites on a metal ion, thereby influencing its electronic properties, stereochemistry, and, consequently, its catalytic activity and selectivity. thinkdochemicals.com By forming a stable five-membered chelate ring with a metal ion, the 'en' ligand can stabilize specific oxidation states of the metal, which is often a key requirement for a catalytic cycle. fiveable.melibretexts.org

Research has shown that metal complexes involving the ethylenediamine ligand are active in several types of catalysis. For instance, chiral tris(ethylenediamine)cobalt(III) complexes, such as [Co(en)₃]³⁺, have been identified as effective hydrogen-bond donor catalysts for enantioselective organic synthesis. researchgate.net Furthermore, ligands derived from the condensation of ethylenediamine and salicylaldehydes, known as salen ligands, form complexes that are widely used in catalysis. wikipedia.org The versatility of the ethylenediamine ligand allows for the synthesis of a wide array of coordination compounds that can be tailored for specific catalytic applications, including roles as catalysts in medicinal chemistry and materials science. fiveable.me

Table 1: Research Findings on Ethylenediamine Ligands in Catalysis

Catalyst System Type of Catalysis Role of Ethylenediamine Ligand Research Finding
Tris(ethylenediamine)cobalt(III) [Co(en)₃]³⁺ Enantioselective Organic Synthesis Forms a chiral Werner-type complex that acts as a hydrogen bond donor. researchgate.net These complexes have emerged as a powerful class of catalysts for asymmetric synthesis. researchgate.net
Salen-Metal Complexes Various (e.g., oxidation, epoxidation) Forms the backbone of the tetradentate salen ligand. wikipedia.org Salen ligands, derived from ethylenediamine, are versatile and widely used in catalytic applications. wikipedia.org
General Metal-'en' Complexes Development of New Catalysts Modulates the activity and selectivity of metal catalysts through chelation. thinkdochemicals.com The chelating properties of the 'en' ligand are key to designing new coordination compounds for catalysis. thinkdochemicals.com

Stabilization of Metal Ions in Chemical Processes

This compound is a source for the ethylenediamine ligand, which is widely recognized for its ability to stabilize metal ions in various chemical processes. patsnap.com This capability stems from its function as a bidentate chelating agent. libretexts.org When ethylenediamine coordinates with a metal ion, its two nitrogen atoms donate lone pairs of electrons to the metal center, forming two coordinate bonds. fiveable.me This process results in the formation of a stable, five-membered heterocyclic ring structure that includes the metal ion. libretexts.orgbeloit.edu This ring structure, known as a chelate, is significantly more stable than complexes formed with monodentate ligands. researchgate.net

The enhanced stability provided by chelation is known as the chelate effect. This effect makes ethylenediamine an effective agent for controlling metal ion activity in solutions. beloit.edu By sequestering metal ions, ethylenediamine can prevent them from precipitating out of solution or engaging in undesirable side reactions. thinkdochemicals.comirochelating.com This is crucial in numerous industrial and laboratory settings, including water treatment for the removal of heavy metals, and in electroplating solutions. thinkdochemicals.comthinkdochemicals.com

Research has demonstrated the efficacy of ethylenediamine in forming stable complexes with a wide range of transition metal ions, including copper(II), nickel(II), cobalt(II), zinc(II), and cadmium(II). thinkdochemicals.comitu.edu.tr The stability of these complexes is often dependent on the pH of the solution; for example, nickel-ethylenediamine complexes are quite stable in neutral and alkaline environments but will decompose in acidic conditions. thinkdochemicals.com The study of the formation constants and thermodynamics of these metal-ethylenediamine complexes is a significant area of research in coordination chemistry. researchgate.net

Table 2: Research Findings on Metal Ion Stabilization by Ethylenediamine

Metal Ion Process/Application Mechanism of Stabilization Research Finding
Copper(II) (Cu²⁺) Removal from aqueous solutions Forms a stable chelate complex, enhancing solubility and preventing precipitation. researchgate.net Chitosan-based hydrogels show superior Cu²⁺ removal due to strong chelation with amine groups. researchgate.net
Nickel(II) (Ni²⁺) Coordination Chemistry Studies Forms stable 1:1, 1:2, and 1:3 complexes in neutral or alkaline solutions. thinkdochemicals.com The resulting complexes are stable but will dissociate in acidic conditions. thinkdochemicals.com
Lead(II) (Pb²⁺), Cadmium(II) (Cd²⁺) Environmental Remediation Binds to heavy metal ions, forming stable complexes that can be extracted. thinkdochemicals.com Ethylenediamine chelating agents are effective for removing heavy metals from contaminated water. thinkdochemicals.com
Various Transition Metals (Cu²⁺, Ni²⁺, Co²⁺, etc.) Metal-Chelating Resins Amine groups on polymer resins chelate with metal ions. itu.edu.tr Resins with ethylenediamine functionalities show rapid complexation and high metal-binding capacity. itu.edu.tr

Advanced Applications of Ethylenediamine Dihydrochloride in Scientific Research

Role as a Precursor in Organic Synthesis

In organic synthesis, the utility of ethylenediamine (B42938) dihydrochloride (B599025) is well-established. Its two amine groups can readily participate in a variety of chemical reactions, making it an essential component for creating polymers, nitrogen-based compounds, and functional materials. patsnap.compatsnap.com

Ethylenediamine dihydrochloride is a key starting material, or core molecule, in the synthesis of specific types of polymers and highly branched macromolecules known as dendrimers. patsnap.comjpn.org Dendrimers are synthesized in a controlled, step-wise manner, and ethylenediamine often serves as the central point from which the dendritic branches radiate. nih.govnih.gov

One notable example is the synthesis of poly(amidoamine) (PAMAM) dendrimers, where ethylenediamine is the classic core molecule. nih.govnih.gov The synthesis involves an iterative sequence of a Michael addition reaction with an acrylic ester followed by amidation with an excess of ethylenediamine, allowing for the exponential growth of the dendrimer generation. nih.gov Similarly, poly(ethyleneimine) (PEI) dendrimers have been prepared using an ethylenediamine core through a divergent synthesis method. jpn.org This process involves reactions like Michael addition and Gabriel amine synthesis to build the dendritic structure generation by generation. jpn.org The resulting dendrimers have a precise size, shape, and a high density of terminal functional groups, making them distinct from linear polymers. jpn.org

The synthesis of these polymers can be time-consuming, but advancements such as microwave-assisted synthesis have been explored to accelerate the preparation of dendritic polymers. google.com

The dual amine functionality of this compound makes it an excellent precursor for a diverse range of nitrogen-containing compounds. patsnap.com It readily reacts with various chemical species to form heterocyclic compounds. wikipedia.org For instance, it can be used to synthesize imidazolidines through reactions with aldehydes and ketones. wikipedia.org

Its role extends to the creation of more complex nitrogen heterocycles which are significant in various fields of chemistry. mdpi.comnih.gov The synthesis of these compounds often involves cyclization reactions where the ethylenediamine unit provides the essential nitrogen atoms for the ring structure. For example, it can be a component in the synthesis of pyrazines through condensation with 1,2-dicarbonyl compounds. nih.gov The ability to form these structures is fundamental to its application in creating diverse chemical libraries for further research and development.

Derivatives of ethylenediamine are crucial in the development of functional materials. patsnap.comtcichemicals.com The compound serves as a building block for materials with specific properties and applications. For instance, its derivatives are used in the creation of biomaterials and polymer reagents. tcichemicals.com

A prominent derivative is ethylenediaminetetraacetic acid (EDTA), a well-known chelating agent, which is synthesized from ethylenediamine. wikipedia.org Chelating agents derived from ethylenediamine are vital in material science for their ability to bind metal ions, which can be used to create stable metal complexes for various applications. patsnap.com This property is also leveraged in the development of functional polymers. For example, dendrimers with an ethylenediamine core can be functionalized to create materials with tailored solubility, stability, and surface characteristics for applications in areas like drug delivery. nih.gov

Biomedical Research Applications

In the biomedical field, this compound is valued as an intermediate in the synthesis of bioactive molecules and as a tool for studying biological systems. patsnap.com

This compound is a critical intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds. patsnap.compatsnap.comdermatitisacademy.com The N-CH₂-CH₂-N linkage, derived from ethylenediamine, is a structural feature in many bioactive compounds, including some antihistamines. wikipedia.org For instance, early antihistamines like Antergan (phenbenzamine) and Neo-Antergan (pyrilamine) were derived from ethylenediamine. dermatitisacademy.com It is also a component in the synthesis of aminophylline, where it acts as a counter-ion to theophylline (B1681296) to increase its solubility. dermatitisacademy.com

In the agrochemical industry, ethylenediamine is a precursor to several important fungicides. wikipedia.org Salts of ethylenebisdithiocarbamate, such as Maneb, Mancozeb, and Zineb, are significant fungicides that are derived from ethylenediamine. wikipedia.org Furthermore, some fungicides containing an imidazoline (B1206853) structure are also synthesized using ethylenediamine as a starting material. wikipedia.org Its inclusion in insecticides and herbicides highlights its broad utility in this sector. dermatitisacademy.com

This compound and its derivatives are utilized in biochemical research to study and influence biological pathways and the activity of enzymes. patsnap.com Its mechanism of action in biological systems often involves its ability to act as a chelating agent. patsnap.com By binding to metal ions, it can affect the function of metal-dependent enzymes, which are crucial for many metabolic pathways. patsnap.com This makes it a valuable tool for researchers studying enzyme kinetics and metabolic regulation. patsnap.com

For example, by chelating metal cofactors, ethylenediamine can inhibit or modulate the activity of certain enzymes, allowing scientists to probe their roles in complex biological processes. patsnap.com This has significant implications for understanding metabolic pathways and can aid in identifying potential targets for new therapeutic agents. patsnap.comnih.govnih.gov The Griess reagent, which contains N-(1-naphthyl)this compound, is used in assays to measure nitrite (B80452) concentrations, a proxy for nitric oxide production, which is a key signaling molecule in many biological pathways, including inflammatory responses. merckmillipore.commdpi.com

Interaction with Biomolecules and Influence on Function/Stability

In biochemical research, this compound is noted for its ability to interact with biomolecules, thereby altering their function or stability. patsnap.com Its capacity to act as a chelating agent allows it to bind to metal ions, which can, in turn, influence the activity of metal-dependent enzymes. patsnap.com This interaction is of significant interest in the study of enzyme kinetics and metabolic pathways, where controlling the activity of specific enzymes is crucial for experimental investigation. patsnap.com The dual amine groups of the molecule can participate in various chemical reactions, making it a versatile component for researchers studying the structure and function of biological macromolecules. patsnap.com

Chelating Agent in Drug Formulations for Metal Ion Scavenging

The primary mechanism of this compound often involves chelation, which is the bonding of ions and molecules to metal ions. patsnap.com As a bidentate ligand, it can form two bonds with a single metal ion, creating stable complexes. patsnap.com This chelating property is valuable in pharmaceutical formulations for scavenging metal ions. patsnap.comformulationbio.com By binding to trace metal ions, it can prevent them from participating in unwanted degradation reactions, thus enhancing the stability of active pharmaceutical ingredients (APIs). patsnap.comgoogle.com This stabilization is critical in maintaining the efficacy and shelf-life of certain medications. While not a drug itself, its ability to form these stable metal complexes makes it a useful excipient in the formulation of some diagnostic agents and medicines. patsnap.com

Cytotoxic Effects of Derivatives in Cancer Cell Lines

Research has demonstrated that certain derivatives of this compound possess significant cytotoxic activity against human cancer cell lines. nih.goviiarjournals.org A study evaluated the in vitro effects of N,N'-bis(2-hydroxybenzyl)this compound derivatives on human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cells. nih.goviiarjournals.org

Two specific derivatives, N,N'-bis(5-bromo-2-hydroxybenzyl)this compound (compound 7 in the study) and N,N'-bis(5-chloro-2-hydroxybenzyl)this compound (compound 8), were found to exhibit concentration-dependent cytotoxicity. iiarjournals.orgiiarjournals.org The mechanism of action involves causing cell cycle arrest at different phases and inducing a loss of mitochondrial membrane potential in the cancer cells. nih.goviiarjournals.org Notably, the study found that the dihydrochloride salt forms of these compounds were significantly more toxic to cancer cells than their corresponding free diamine (non-hydrochloride) versions, which were largely inactive. iiarjournals.orgiiarjournals.org The compound featuring a bromine group generally displayed higher cytotoxic activity compared to the one with a chlorine group. iiarjournals.org

Table 1: Cytotoxic Activity of this compound Derivatives

Compound Name Cancer Cell Line Key Findings
N,N'-bis(5-bromo-2-hydroxybenzyl)this compound A549 (Lung), MDA-MB-231 (Breast), PC3 (Prostate) Exhibits dose-dependent cytotoxicity; causes cell cycle arrest and loss of mitochondrial membrane potential. iiarjournals.orgiiarjournals.org
N,N'-bis(5-chloro-2-hydroxybenzyl)this compound A549 (Lung), MDA-MB-231 (Breast), PC3 (Prostate) Exhibits dose-dependent cytotoxicity; causes cell cycle arrest and loss of mitochondrial membrane potential. iiarjournals.orgiiarjournals.org

These findings suggest that such derivatives could serve as a basis for developing novel therapeutic agents against cancer. nih.goviiarjournals.org

Research into Antihistamine Derivatives (e.g., Pyrilamine)

The ethylenediamine structure is the foundation for an entire class of first-generation H1 antihistamines. chemotechnique.senih.gov Prominent examples include pyrilamine (B1676287) (also known as mepyramine) and tripelennamine (B1683666). chemotechnique.senih.govpharmacy180.com These drugs were developed to treat allergic conditions such as allergic rhinitis. pharmacy180.com Research in this area includes the characterization of these antihistamines and their metabolites from biological matrices. nih.gov For instance, high-performance liquid chromatography-thermospray mass spectrometry (HPLC-TSMS) has been used to analyze microbial metabolites of ethylenediamine-type antihistamines like pyrilamine, tripelennamine, and methapyrilene. nih.gov While effective, these first-generation antihistamines are known for potentially causing sedation, a side effect that led to the development of second-generation antihistamines with reduced central nervous system penetration. nih.govpharmacy180.comresearchgate.net

Diagnostic Reagent for Colorimetric and Spectrophotometric Determinations

This compound and its derivatives are utilized as reagents in various analytical methods. It has been used in a modified condensation method for the fluorimetric determination of catecholamines. sigmaaldrich.com A well-known derivative, N-(1-Naphthyl)this compound , is a crucial component in the Griess test, a common colorimetric assay for the quantitative analysis of nitrite. spectrumchemical.comsigmaaldrich.com This test is widely used to measure nitric oxide (NO) production in biological samples, where NO is converted to nitrite. mdpi.com The assay involves mixing the sample with a solution containing N-(1-Naphthyl)this compound and sulfanilamide, resulting in a colored azo compound that can be measured spectrophotometrically. mdpi.com This derivative is also employed for the determination of sulfonamides. sigmaaldrich.com

Studies on Fluoride (B91410) Recognition and Sensing

The field of anion sensing has seen growing interest in the development of chemosensors for fluoride detection, driven by concerns about its biological and environmental impact. rsc.orguiowa.edu Research in this area has explored various molecular structures capable of selectively binding to fluoride ions and producing a detectable signal, often a change in color or fluorescence. nih.govrsc.org While not always employing this compound directly, the principles of hydrogen bonding and the creation of specific binding pockets are central. Some sensors are designed based on an anion-catalyzed intramolecular hydrogen transfer mechanism. nih.gov For example, anthraquinone-based receptors connected to a diamine can show a colorimetric response upon binding to fluoride. rsc.org The goal of this research is to develop sensitive and selective probes that can detect fluoride concentrations in various media, including water and cellular systems. uiowa.edunih.gov

Industrial and Material Science Applications Beyond Synthesis

Beyond its use as a synthetic precursor, this compound finds direct application in several industrial and material science contexts. It is used as an ingredient in antifreeze and cooling fluid formulations. chemotechnique.se Other industrial uses include its presence in floor polish removers, certain dyes, fungicides, insecticides, synthetic waxes, and as a textile lubricant. chemotechnique.se In the realm of material science, it serves as a diamine monomer. tcichemicals.com This bifunctional nature makes it a valuable building block for polymerization reactions to create various polymers and biomaterials. tcichemicals.com

Chemical Mechanical Polishing (CMP) of Advanced Materials (e.g., PZT)

Chemical Mechanical Polishing (CMP) is a critical process for achieving ultra-smooth surfaces on advanced materials used in microelectronics, such as lead zirconate titanate (PZT), a piezoelectric material vital for micro-electro-mechanical systems (MEMS). researchgate.netarxiv.org this compound (EDA·2HCl) plays a crucial role as a chemical additive in CMP slurries to enhance the polishing performance. researchgate.net

In the CMP of PZT-4 (Pb(Zr₀.₄₄Ti₀.₅₆)O₃), this compound acts as a complexing agent. researchgate.net It is believed to chelate with metal ions from the PZT, such as Titanium (Ti⁴⁺), which facilitates the material removal process. researchgate.net Research has shown a direct correlation between the concentration of this compound in the slurry and the material removal rate (MRR) and surface roughness. researchgate.net

Studies investigating the CMP of PZT-4 at a pH of 4.0 demonstrated that as the concentration of this compound increases, the MRR initially rises, reaching a peak of 498 nm/min at a concentration of 0.75 mM, before declining and stabilizing. researchgate.net A similar trend was observed for the surface roughness (Sa). researchgate.net This indicates an optimal concentration for achieving both efficient material removal and a high-quality surface finish. The combined use of ethylenediamine and an oxidizer like hydrogen peroxide (H₂O₂) has also been shown to significantly improve the removal rate of other advanced materials like ruthenium, which is being explored as a next-generation barrier material in integrated circuits. nih.gov

Concentration of EDA·2HCl (mM)Material Removal Rate (MRR) of PZT-4 (nm/min)pH
VariedIncreases and then decreases4.0
0.75498 (Peak)4.0

This table summarizes the effect of this compound (EDA·2HCl) concentration on the material removal rate of PZT-4 during Chemical Mechanical Polishing at a constant pH.

Slurry Additives for Surface Quality Improvement

The effectiveness of CMP is highly dependent on the composition of the slurry, which typically contains abrasive particles and various chemical additives. researchgate.net this compound is a key additive for improving surface quality. researchgate.net By acting as a complexing agent, it helps to dissolve the surface material chemically, which is then removed by the mechanical action of the abrasive particles. researchgate.netnih.gov

In the case of ruthenium CMP, ethylenediamine (EDA) molecules react with ruthenium oxide on the material's surface to form a large number of complexes. nih.gov This promotes the dissolution of the ruthenium oxides and makes the surface layer rough, porous, and easier to remove mechanically. nih.gov Furthermore, the use of EDA can alter the electrostatic forces between the abrasive particles (e.g., SiO₂) and the wafer surface, which can further accelerate the material removal process. nih.gov The goal is to achieve a pristine, smooth, and defect-free surface, which is essential for the performance of semiconductor devices. arxiv.orgresearchgate.net

Corrosion Retardants and Resin Adhesives

This compound and its parent compound, ethylenediamine, are utilized as corrosion inhibitors in various systems. Research has demonstrated that ethylenediamine can provide high inhibition efficiency for steel alloys in ethylene (B1197577) glycol-water solutions. researchgate.net Its effectiveness is attributed to the competitive adsorption between the inhibitor molecules and aggressive ions on the metal surface. researchgate.net This adsorption process, which follows the Langmuir adsorption isotherm, is spontaneous and helps to protect the metal from corrosion. researchgate.net

In the realm of adhesives, ethylenediamine is a well-known curing agent (or hardener) for epoxy resins. dermnetnz.orgnih.gov Polyamines like ethylenediamine are common choices for curing epoxy resins to create strong and durable adhesives. google.com However, due to its properties, the use of ethylenediamine as the primary curing agent in certain structural adhesives for construction is restricted in some standards. horseen.com These adhesives are used in a wide range of industrial applications. dermnetnz.orgnih.gov

Textile Lubricants

In the textile industry, lubricants are essential for reducing friction and preventing damage to fibers during processing. google.com this compound is listed as a component in some textile lubricant formulations. dermnetnz.orgchemotechnique.sehuidziekten.nl These lubricants are applied to fibers to ensure smooth passage through machinery, which involves high-speed and high-temperature conditions. google.com

Dyes and Synthetic Waxes

This compound also finds application in the formulation of dyes and synthetic waxes. dermnetnz.orgchemotechnique.sehuidziekten.nl It can be used in color developer baths for photography and as a component in various dyes. dermnetnz.orgskinsafeproducts.comcontactallergy.com Additionally, it is used as a solvent for compounds like casein, albumin, and shellac, and as a component in the manufacturing of synthetic waxes. huidziekten.nl

Environmental Fate and Ecotoxicology of Ethylenediamine Dihydrochloride

Environmental Transport and Distribution

While specific experimental data on the environmental distribution of ethylenediamine (B42938) dihydrochloride (B599025) is limited, its physicochemical properties allow for estimations of its behavior. inchem.org Due to its high water solubility and low octanol/water partition coefficient, ethylenediamine is expected to primarily partition to the water compartment in the environment. oecd.org It has a moderately high vapor pressure, suggesting a potential for volatilization from soil. inchem.org

Biodegradation and Environmental Transformation Studies

Ethylenediamine is considered to be readily biodegradable in the environment. oecd.org Studies have shown that with activated sludge, degradation can reach over 80% within 28 days. oecd.org Specifically, at a concentration of 50 mg/liter, incubation with activated sludge resulted in 10% degradation after 5 days, 87.5% after 15 days, and 94% after 28 days. inchem.org The biodegradability of ethylenediamine derivatives is influenced by the type and number of substituents. A lower degree of substitution and the presence of secondary rather than tertiary amino groups can increase susceptibility to biodegradation. nih.govnih.gov

Photodegradation Half-life Analysis

The estimated photodegradation half-life of ethylenediamine in the atmosphere is approximately 8.9 hours. oecd.org This relatively short half-life suggests that photodegradation is a significant removal process for the compound in the atmospheric environment.

Partitioning to Environmental Compartments (e.g., Water)

Based on its physical and chemical properties, particularly its high water solubility and low octanol/water partition coefficient (log Pow ranging from -1.3 to -2.04), ethylenediamine is not expected to bioaccumulate. oecd.org Modeling studies, such as the Level III Fugacity Model, predict that at a steady state, the majority of ethylenediamine released into the environment will partition to the water compartment. oecd.org

Aquatic Ecotoxicity Research

The ecotoxicity of ethylenediamine has been evaluated in various aquatic organisms to determine its potential impact on aquatic ecosystems.

Toxicity to Fish (e.g., 96 hr LC50)

The acute toxicity of ethylenediamine to fish is typically measured by the 96-hour median lethal concentration (LC50), which is the concentration that is lethal to 50% of the test organisms within a 96-hour exposure period. fao.orgusda.gov For fish, the 96-hour LC50 for ethylenediamine has been reported to be 115 mg/L. oecd.orgoecd.org

Effects on Algae Biomass (e.g., 96 hr EC50)

The effect of ethylenediamine on primary producers like algae is assessed by measuring the inhibition of their growth. The 96-hour median effective concentration (EC50) for algae biomass has been reported as 61 mg/L. oecd.orgoecd.org This value represents the concentration that causes a 50% reduction in algae biomass after a 96-hour exposure. nih.gov

Interactive Data Tables

Table 1: Aquatic Ecotoxicity of Ethylenediamine

OrganismExposure DurationEndpointValue (mg/L)
Fish96 hoursLC50115 oecd.orgoecd.org
Algae96 hoursEC50 (Biomass)61 oecd.orgoecd.org

Toxicity to Daphnia magna (e.g., 48 hr LC50, 21-day NOEC)

The aquatic invertebrate Daphnia magna, a small planktonic crustacean, is a standard model organism for ecotoxicological testing due to its sensitivity to a wide range of chemical substances and its crucial role in freshwater ecosystems. Research on ethylenediamine has established its toxicity to this species through both acute and chronic exposure studies.

Acute Toxicity:

Acute toxicity is typically evaluated over a 48-hour period, with the median lethal concentration (LC50) being a key endpoint. The LC50 represents the concentration of a substance that is lethal to 50% of the test population within the specified timeframe. For ethylenediamine, the 48-hour LC50 for Daphnia magna has been reported to be in the range of 3 to 46 mg/L oecd.org. Another study, following the Directive 84/449/EEC, C.2 for acute toxicity testing in Daphnia, determined a 48-hour median effective concentration (EC50) for immobilization to be 17 mg/L oecd.org. It is important to note that while LC50 specifically measures lethality, EC50 for immobilization is a broader measure of effect that includes both dead and immobilized organisms.

A safety data sheet for a related compound also reported a 24-hour EC50 for immobilization in Daphnia magna of 625 mg/l, though this is for a shorter exposure duration sigmaaldrich.com.

Chronic Toxicity:

Chronic toxicity studies assess the long-term effects of a substance on the survival, growth, and reproduction of an organism. For Daphnia magna, a standard chronic test duration is 21 days, which allows for the observation of effects over a significant portion of its life cycle. The No-Observed-Effect-Concentration (NOEC) is a critical value derived from these studies, representing the highest tested concentration at which no statistically significant adverse effects are observed compared to a control group.

In a 21-day reproduction test, the NOEC for ethylenediamine in Daphnia magna was determined to be 0.16 mg/L oecd.orgoecd.org. This indicates that long-term exposure to concentrations at or below this level is not expected to have a significant impact on the reproductive output of Daphnia magna.

The following tables summarize the key toxicity data for ethylenediamine and Daphnia magna.

Interactive Data Table: Acute Toxicity of Ethylenediamine to Daphnia magna

EndpointDurationValue (mg/L)Test TypeMethod/SourceCitation
LC5048 hours3 - 46StaticSIDS Initial Assessment Profile oecd.org
EC50 (Immobilization)48 hours17StaticDirective 84/449/EEC, C.2 oecd.org
EC50 (Immobilization)24 hours625StaticDIN 38412 sigmaaldrich.com

Interactive Data Table: Chronic Toxicity of Ethylenediamine to Daphnia magna

EndpointDurationValue (mg/L)Test TypeEffectCitation
NOEC21 days0.16Reproduction TestNo-Observable-Effect-Concentration oecd.orgoecd.org

Future Directions and Emerging Research Areas

Novel Synthetic Routes and Derivatization Strategies

The development of novel synthetic routes for ethylenediamine (B42938) and its derivatives is a key area of ongoing research. Traditional methods often involve harsh conditions or produce significant byproducts. google.com Emerging strategies aim to create more efficient and selective syntheses.

One area of focus is the development of N-monosubstituted derivatives. A process has been described for preparing 1,2-diaminoethane derivatives where a nitroalkane is reacted with an N-benzyl imine. google.com This method yields an N-monosubstituted compound as the primary product, avoiding the common issue of N,N-disubstituted byproducts that can occur with direct derivatization of the diamine. google.com

Derivatization strategies are also crucial for analytical purposes. To enable detection by methods like High-Performance Liquid Chromatography (HPLC), ethylenediamine can be derivatized to introduce a UV-active or fluorescent tag. researchgate.netlibretexts.org For instance, pre-column derivatization with 1-naphthyl isothiocyanate induces UV activity, allowing for quantification. researchgate.net Similarly, derivatization with o-phthalaldehyde (B127526) (OPA) and a thiol produces fluorescent isoindole derivatives, enabling sensitive detection in various samples. libretexts.org

Researchers are also exploring derivatization to enhance the therapeutic potential of ethylenediamine-based compounds. By modifying the basic ethylenediamine structure, new compounds with specific biological activities can be designed. nih.gov This includes the synthesis of novel H1 receptor antagonists and factor Xa inhibitors. nih.govresearchgate.net

A summary of common derivatizing agents for ethylenediamine and related amines is presented below:

Derivatizing AgentAnalyte Functional GroupPurpose of DerivatizationAnalytical Technique
1-Naphthyl isothiocyanatePrimary AminesInduce UV activity for detectionHPLC
o-Phthalaldehyde (OPA) with a thiolPrimary AminesProduce fluorescent derivatives for sensitive detectionHPLC
Pentafluorobenzyl bromide (PFB-Br)Carboxylic acids, alcohols, thiols, aminesEnhance electron capture detectionGas Chromatography (GC)
Benzaldehyde (B42025)Primary AminesEnable quantification at low levelsGas Chromatography (GC)
PhthalaldehydePrimary AminesForm a derivative for quantification, minimizing matrix interferenceGas Chromatography-Mass Spectrometry (GC-MS)

Advanced Computational Approaches for Structure-Activity Relationship (SAR) Prediction

Computational methods are becoming increasingly vital in predicting the biological activity of new chemical entities based on their structure. oncodesign-services.com For ethylenediamine derivatives, these approaches can accelerate the discovery of new therapeutic agents by identifying promising candidates for synthesis and testing. collaborativedrug.com

Structure-Activity Relationship (SAR) analysis is a foundational element of drug discovery, systematically exploring how structural modifications to a molecule impact its biological activity. oncodesign-services.com By designing and testing a series of related compounds, researchers can identify key structural features that influence potency and selectivity. oncodesign-services.com

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by using mathematical equations to correlate physicochemical properties with biological activity. nih.gov These models can predict the activity of novel compounds and guide the design of more effective molecules. nih.gov The development of such models for ethylenediamine derivatives could significantly streamline the drug discovery process. collaborativedrug.comnih.gov

Computational techniques used in SAR and QSAR studies include:

Molecular Modeling: Building and simulating 3D models of molecules to understand their interactions with biological targets. oncodesign-services.com

Descriptor Calculation: Quantifying various structural and physicochemical properties of molecules. oncodesign-services.com

Statistical Modeling: Using methods like regression analysis and machine learning to build predictive models. oncodesign-services.com

These computational tools allow for the systematic exploration of chemical space and the prioritization of virtual compounds for further investigation. uni-bonn.de

Exploration of New Catalytic Systems

Ethylenediamine and its dihydrochloride (B599025) salt play a significant role in the development of new catalytic systems. Research is ongoing to discover more efficient and environmentally friendly catalysts for various chemical transformations.

One novel approach involves the use of a Pd/C-ethylenediamine complex as a chemoselective catalyst for hydrogenation. figshare.com This catalyst has been shown to selectively hydrogenate functional groups like olefins, alkynes, and nitro groups without affecting O-benzyl or N-Cbz protective groups, enhancing the versatility of these protecting groups in organic synthesis. figshare.com

In the synthesis of ethylenediamine itself, new catalyst systems are being explored to improve yield and reduce environmental impact. A continuous process using cuprous chloride and 2,2-bipyridine as catalysts for the reaction of dichloroethane and ammonia (B1221849) has shown promising results, with yields of up to 64.24%. researchgate.net Another green approach involves the catalytic amination of ethylene (B1197577) glycol using a supported NiO/CuO/Al2O3 catalyst, which offers a cleaner alternative to the traditional dichloroethane method. ciac.jl.cn

A novel process for preparing ethylenediamine products utilizes a composite catalyst of 2,2-bipyridine or 1,3-diazole with cuprous chloride or ferrous chloride. google.com This method allows for the use of lower concentrations of ammonia and a more favorable molar ratio of dichloroethane to ammonia, leading to improved product yield and reduced costs. google.com

Recent discoveries in catalyst design for pollution control have also highlighted the importance of understanding reaction mechanisms at a molecular level. youtube.com Research on copper-zeolite catalysts used in diesel exhaust systems has revealed that copper sites are mobilized to form pairs during the reaction, a key step that can be a bottleneck. youtube.com This insight can inform the design of more effective catalysts. youtube.com

Development of Targeted Therapeutic Agents

Ethylenediamine dihydrochloride and its derivatives are being investigated for their potential in developing targeted therapeutic agents. patsnap.comclinicaltrials.gov The bifunctional nature of the ethylenediamine scaffold makes it a versatile building block for synthesizing more complex molecules with specific biological targets. patsnap.com

Research has focused on creating derivatives that act as inhibitors for specific enzymes or as antagonists for cellular receptors. For example, novel ethylenediamine derivatives have been synthesized and evaluated as H1 receptor antagonists, with some compounds showing significant activity in inhibiting mast cell degranulation and the release of histamine. nih.gov

In another study, ethylenediamine and phenylenediamine derivatives were designed and synthesized as factor Xa inhibitors for potential antithrombotic therapy. researchgate.net SAR studies led to the identification of a compound with potent in vitro activity and in vivo efficacy. researchgate.net

The ability of ethylenediamine to chelate metal ions is also a property that can be exploited in therapeutic design. patsnap.com This can be useful in modulating the activity of metal-dependent enzymes or in developing diagnostic agents. patsnap.compatsnap.com

Environmental Remediation and Sustainable Applications

The chelating properties of ethylenediamine and its derivatives make them suitable for environmental remediation applications, particularly in the removal of heavy metals from contaminated water and soil. While specific studies on the dihydrochloride salt are limited in this context, the parent compound's applications suggest potential avenues for research.

Ethylenediamine has been used to modify materials like rice husk to create adsorbents for the removal of dyes from aqueous solutions. researchgate.net This indicates the potential for developing sustainable materials for wastewater treatment.

Advanced Analytical Methodologies for Detection and Quantification

The development of sensitive and specific analytical methods for the detection and quantification of ethylenediamine is crucial for quality control in pharmaceuticals and for monitoring its presence in various matrices.

Several advanced methods have been developed, often relying on derivatization to enhance detectability. A High-Performance Liquid Chromatography (HPLC) method with fluorescence detection has been established for determining ethylenediamine migration from food packaging. nih.gov This method involves pre-column derivatization with ortho-phthaldehyde (OPA) and 2-mercaptoethanol. nih.gov

For the analysis of residual ethylenediamine in drug substances, an HPLC method with UV detection has been validated. researchgate.net This method uses pre-column derivatization with 1-naphthyl isothiocyanate. researchgate.net The method was validated for specificity, precision, accuracy, linearity, ruggedness, and robustness, with a limit of quantitation of 0.025 mcg/mL. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for quantifying ethylenediamine. A method using phthalaldehyde as a derivatizing agent has been developed to determine ethylenediamine impurities in tripelennamine (B1683666) hydrochloride. nih.gov This approach effectively minimizes matrix interference and has a limit of detection of 0.4 ppm. nih.gov In another instance, derivatization with benzaldehyde allowed for the detection and quantification of low levels of ethylenediamine in morpholine. researchgate.net

The Griess method, which involves the use of naphthyl-ethylenediamine dihydrochloride, is a well-established technique for the quantification of nitrite (B80452), an indicator of nitric oxide production in biological systems. mdpi.commdpi.com

A summary of analytical methods for ethylenediamine detection is provided below:

Analytical TechniqueDerivatizing AgentMatrixLimit of Detection/Quantification
HPLC with Fluorescence Detectiono-Phthalaldehyde (OPA) and 2-mercaptoethanolFood simulantsLOQ: 0.25 mg/L
HPLC with UV Detection1-Naphthyl isothiocyanateDrug substancesLOD: 0.015 mcg/mL, LOQ: 0.025 mcg/mL
GC-MSPhthalaldehydeTripelennamine hydrochlorideLOD: 0.4 ppm, LOQ: 1.0 ppm
GCBenzaldehydeMorpholineNot specified

Q & A

Q. What are the optimal methods for synthesizing ethylenediamine dihydrochloride in laboratory settings?

this compound is typically synthesized by reacting ethylenediamine with hydrochloric acid under controlled stoichiometric conditions. Key steps include:

  • Neutralization : Gradual addition of HCl to ethylenediamine in an ice bath to prevent exothermic reactions .
  • Crystallization : Evaporation under reduced pressure yields crystalline product. Purity is confirmed via elemental analysis (C, H, N, Cl) and nuclear magnetic resonance (NMR) .
  • AI-guided synthesis : Retrosynthetic tools (e.g., Template_relevance models) predict efficient routes using databases like Reaxys or Pistachio for reaction optimization .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

  • Spectrophotometry : The compound reacts with N-(1-naphthyl)-ethylenediamine dihydrochloride in the Salzmann method (λ = 540 nm) for nitrite detection, validated in environmental and biological samples .
  • HPLC : Reverse-phase chromatography with UV detection (210–220 nm) separates it from interferents like amines or salts .
  • Titrimetry : Non-aqueous acid-base titration using perchloric acid in glacial acetic acid provides quantitative purity assessment .

Q. How does pH influence the stability of this compound in aqueous solutions?

The compound is hygroscopic and degrades in alkaline conditions (pH > 8) due to deprotonation of the amine groups. Stability studies recommend:

  • Storage : Acidic buffers (pH 3–5) at 4°C to prevent hydrolysis or oxidation .
  • Chelation effects : Avoid metal contaminants (e.g., Cu²⁺) that catalyze decomposition .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s role in enzyme inhibition studies?

As a diamine, it competitively inhibits metalloenzymes (e.g., urease) by binding to active-site metal ions (Ni²⁺, Zn²⁺). Key methodologies include:

  • Kinetic assays : Monitoring enzyme activity via UV-Vis spectroscopy with substrates like urea .
  • X-ray crystallography : Structural analysis of enzyme-inhibitor complexes reveals binding modes .
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters .

Q. How can contradictory data on this compound’s molecular weight be resolved?

Discrepancies arise from incorrect formula attribution (e.g., C₄H₆N₂O₂ in some sources vs. C₂H₈N₂·2HCl in validated databases). Resolution strategies:

  • Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 133.02 (C₂H₁₀Cl₂N₂) .
  • Cross-referencing : Use authoritative databases (PubChem, ECHA) aligned with CAS 333-18-6 .

Q. What novel applications exist for this compound in nanotechnology?

Recent studies highlight its use as:

  • Surface functionalizer : Modifies nanoparticles (Au, Ag) for enhanced colloidal stability in biomedical imaging .
  • Template agent : Directs the synthesis of mesoporous silica structures with controlled pore sizes .
  • Electrolyte additive : Improves ionic conductivity in solid-state batteries by passivating electrode surfaces .

Methodological Considerations

Q. How should researchers address interference from cross-reactive analogs (e.g., diethylenetriamine) in assays?

  • Chromatographic separation : Use ion-pair HPLC with a C18 column and trifluoroacetic acid as the ion-pairing agent .
  • Selective derivatization : React with dansyl chloride for fluorescence-based detection, minimizing background noise .

Q. What protocols ensure reproducibility in catalytic studies using this compound?

  • Standardized conditions : Pre-dry the compound at 60°C for 24 hours to remove adsorbed moisture .
  • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidative byproduct formation .

Safety and Compliance

Q. What are critical safety protocols for handling this compound in electrophoretic applications?

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (irritant) .
  • Ventilation : Use fume hoods during weighing or dissolution to prevent inhalation of fine particles .
  • Spill management : Neutralize with sodium bicarbonate and dispose as hazardous waste .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.